molecular formula C22H24N4O5S2 B2439429 ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate CAS No. 1019097-95-0

ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate

Cat. No.: B2439429
CAS No.: 1019097-95-0
M. Wt: 488.58
InChI Key: VXUZZFUHIUCGRH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common approach is to start with the synthesis of the pyrazole core, followed by the introduction of the amino and methylthio groups. The tosyl group is then added to protect the amino group during further reactions. The final steps involve the formation of the benzoate ester and the acetamido linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tosyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group will produce an amino group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its functional groups make it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Its unique chemical properties could be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modifying their activity. The tosyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Ethyl 3-(2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)acetamido)benzoate can be compared to other compounds with similar structures, such as:

    Ethyl 3-(2-(5-amino-3-(methylthio)-1H-pyrazol-1-yl)acetamido)benzoate: Lacks the tosyl group, which may affect its reactivity and interactions.

    Ethyl 3-(2-(5-amino-3-(methylthio)-4-nitro-1H-pyrazol-1-yl)acetamido)benzoate: Contains a nitro group instead of a tosyl group, which can significantly alter its chemical properties and biological activity.

The presence of the tosyl group in ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate makes it unique, as it provides additional sites for chemical modification and potential interactions with biological targets.

Properties

IUPAC Name

ethyl 3-[[2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-4-31-22(28)15-6-5-7-16(12-15)24-18(27)13-26-20(23)19(21(25-26)32-3)33(29,30)17-10-8-14(2)9-11-17/h5-12H,4,13,23H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZZFUHIUCGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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